1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
Description
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic urea derivative characterized by a 4-butoxyphenyl group and a 3-cyclopropyl-3-hydroxypropyl substituent on the urea scaffold.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-12-22-15-8-6-14(7-9-15)19-17(21)18-11-10-16(20)13-4-5-13/h6-9,13,16,20H,2-5,10-12H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVHBBVBAGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of 4-butoxyaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the urea moiety would yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and butoxyphenyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and molecular features of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea with analogous urea derivatives:
*Estimated based on analogous structures due to lack of direct data.
Key Observations:
Structural Variations: The target compound’s cyclopropyl-hydroxypropyl group introduces rigidity and polar functionality compared to the oxazolyl group in or the diisopropyl groups in . This may influence conformational stability and metabolic pathways.
Biological Implications :
- Compounds with heterocyclic substituents (e.g., oxazole in ) often exhibit enhanced binding to enzymatic active sites due to hydrogen bonding or π-π stacking.
- Bulky alkyl groups (e.g., diisopropyl in ) may improve selectivity by reducing off-target interactions but could limit solubility.
Synthetic Considerations :
- Urea derivatives like those in are synthesized via coupling reactions in polar aprotic solvents (e.g., DMF). The target compound likely follows similar protocols, though purification challenges may arise from its hydroxyl and cyclopropyl groups.
Biological Activity
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
| Property | Value |
|---|---|
| Common Name | 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
| CAS Number | 1210285-01-0 |
| Molecular Formula | C₁₈H₂₉N₃O₂ |
| Molecular Weight | 319.44 g/mol |
The compound's structure features a butoxyphenyl group and a cyclopropyl-hydroxypropyl moiety, which are critical for its biological activity.
The biological activity of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is primarily attributed to its interactions with various biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.
- Cellular Pathway Modulation : The compound may alter cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that urea derivatives, including 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. The mechanism typically involves the inhibition of cell signaling pathways that promote survival and proliferation of cancer cells.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various urea derivatives on cancer cell lines, demonstrating that certain structural modifications enhance potency against specific cancer types. The results indicated that compounds with bulky substituents like butoxy groups showed increased efficacy in inhibiting cell growth in breast cancer models.
- In Vivo Studies : Another investigation involved administering the compound to animal models with induced tumors. The findings revealed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Other Biological Activities
In addition to anticancer effects, 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been explored for other biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that certain urea derivatives possess antimicrobial properties against various pathogens.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
